Thymol blue

Übersicht

Beschreibung

Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thymol blue can be synthesized by dissolving 0.1 grams of this compound in 2.15 milliliters of 0.1 molar sodium hydroxide and 20 milliliters of ethanol (95 percent). After the solution is effected, sufficient water is added to produce 100 milliliters .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sodium hydroxide in distilled water, slowly adding this compound into the alkaline solution, and stirring at temperatures between 70 and 90 degrees Celsius for 1.5 to 3 hours. The mixture is then filtered to obtain a purple-red liquid, and the filtrate is concentrated to obtain dark green crystallized sodium salt .

Analyse Chemischer Reaktionen

Acid-Base Equilibria and Structural Transformations

Thymol blue exhibits two distinct pH-dependent color transitions due to structural changes in its sulfonephthalein backbone :

First Transition (Acidic Range: pH 1.2–2.8)

-

Red (protonated form) ⇌ Yellow (deprotonated form)

Second Transition (Alkaline Range: pH 8.0–9.6)

-

Yellow (neutral form) ⇌ Blue (deprotonated phenolate)

Table 1: pH-Dependent Color Transitions of this compound

| pH Range | Color Change | Dominant Form | pKa |

|---|---|---|---|

| 1.2–2.8 | Red ⇌ Yellow | Quinoid ⇌ Zwitterion | 1.65 |

| 8.0–9.6 | Yellow ⇌ Blue | Neutral ⇌ Phenolate | 8.90 |

Reaction with Oxidizing Agents

This compound participates in redox reactions, particularly with bromate (BrO) in acidic media. A kinetic study revealed :

Mechanism with Bromate in Sulfuric Acid

-

Initial Fast Depletion :

-

Autocatalytic Phase :

Stoichiometry :

Adsorption Interactions

This compound’s adsorption onto activated carbon (AC) involves physicochemical mechanisms :

-

Electrostatic Attraction : Between negatively charged sulfonate groups (-SO) and positively charged AC surfaces at pH < 7.

-

π-π Interactions : Aromatic rings of this compound adsorb onto AC’s graphitic layers.

Table 2: Adsorption Parameters for this compound

| AC Type | Max Adsorption (mg/g) | Best-Fit Isotherm | Thermodynamic Behavior |

|---|---|---|---|

| CBH2/1 | 32.147 | Fritz-Schlunder III | Endothermic (ΔH > 0), Spontaneous |

| CBK1/1 | 67.494 | Redlich-Peterson | Endothermic (ΔH > 0), Spontaneous |

Reaction with Aqueous Bromine

This compound reacts rapidly with bromine (Br) in aqueous solutions, leading to electrophilic substitution or addition :

-

Stopped-Flow Kinetics : Reaction monitored at 594 nm showed pseudo-first-order behavior under excess bromine.

-

Products : Brominated derivatives, though exact structures remain uncharacterized .

Stability and Hazardous Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Thymol blue is a sulfonphthalein dye that exhibits different colors at varying pH levels. It transitions from red at pH 1.2 to yellow at pH 2.8 and then to blue at pH 8.0, making it an effective pH indicator in various applications.

Adsorption Studies

This compound has been extensively studied for its adsorption characteristics, particularly in wastewater treatment:

- Activated Carbons : Research indicates that activated carbons derived from Garcinia kola nut shells effectively adsorb this compound from aqueous solutions. The maximum adsorption capacity was found to be 67.494 mg·g⁻¹ at acidic pH (pH 2) using KOH-activated carbon .

- Biomass Adsorption : Dacryodes edulis seed biomass has shown promise as a sustainable adsorbent for this compound, achieving significant dye removal efficiencies. The thermodynamic parameters indicated that the adsorption process was spontaneous and endothermic .

| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH |

|---|---|---|

| Garcinia kola AC | 67.494 | 2 |

| Dacryodes edulis biomass | Varies (not specified) | Varies |

Environmental Monitoring

This compound serves as an effective indicator for assessing water quality:

- It is utilized in determining the pH of natural water bodies, helping to monitor environmental changes due to pollution or other factors.

Dosimetry

This compound solutions and this compound-polyvinyl alcohol (TB-PVA) films have been developed as radiochromic dosimeters for high-dose radiation applications. These dosimeters exhibit increased sensitivity with higher dye concentrations, making them valuable for radiation monitoring in medical and industrial settings .

Polymer Science

In polymer applications, this compound is incorporated into biodegradable films to enhance their properties, including antioxidant and antibacterial effects . This application is particularly relevant in developing environmentally friendly packaging materials.

Wastewater Treatment Using Calcined Snail Shells

A study demonstrated the effectiveness of calcined snail shells in removing this compound from wastewater, highlighting an environmentally friendly approach to dye removal . The results showed significant reductions in dye concentration, indicating the potential for using natural materials in wastewater treatment.

Ultrasound-Assisted Degradation

Research on the degradation of aqueous solutions of this compound using ultrasound showed promising results in color removal efficiency, suggesting a viable method for treating dye-contaminated water .

Wirkmechanismus

Thymol blue exerts its effects through its ability to change color in response to pH changes. The molecular targets and pathways involved include the transition between its neutral biprotonated form, monovalent anion form, and quinoid-phenolate form, depending on the pH of the solution . These transitions are related to the conjugated system in the molecule, which affects its color.

Vergleich Mit ähnlichen Verbindungen

Bromothymol Blue: Similar to this compound, bromothis compound is also a pH indicator that transitions from yellow to blue in alkaline solutions.

Phenol Red: Another pH indicator, phenol red transitions from yellow to red over a pH range of 6.8 to 8.4.

Methyl Orange: This indicator transitions from red to yellow over a pH range of 3.1 to 4.4.

Uniqueness of this compound: this compound is unique due to its dual transition regions, making it versatile for indicating a broader range of pH values compared to other indicators .

Biologische Aktivität

Thymol blue is a pH indicator dye that exhibits a range of biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its biological properties, supported by data tables, case studies, and detailed research findings.

This compound is a sulfonphthalein dye that changes color at different pH levels, making it useful in various biological assays. Its structure allows it to interact with biological membranes and cellular components, leading to significant biological effects.

Mechanism of Action:

- Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for treating persistent infections.

- Cytotoxic Effects: Research indicates that this compound derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

This compound has been investigated for its efficacy against several pathogens. A study demonstrated that thymol reduced the viability of Pseudomonas aeruginosa by up to 99%, highlighting its potential as an antibacterial agent. Additionally, it was found to disperse pre-formed biofilms of P. aeruginosa, which is significant for treating chronic infections .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | MIC (mg/mL) | Reference Compound (Kanamycin) |

|---|---|---|

| Staphylococcus aureus | 3.9 - 15.6 | 1.9 - 3.9 |

| Bacillus cereus | 3.9 - 15.6 | 1.9 - 3.9 |

| Escherichia coli | 31.3 - 62.5 | 1.9 - 3.9 |

Cytotoxicity Studies

This compound derivatives have also shown promising results in cytotoxicity assays against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 7.45 to 28.63 mM, indicating moderate to strong cytotoxic effects .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (mM) | Comparison Control (Adriamycin) |

|---|---|---|

| MCF-7 | 7.45 - 28.63 | Not specified |

| NCI-H460 | 7.45 - 28.63 | Not specified |

| HeLa | 7.45 - 28.63 | Not specified |

Case Studies and Applications

-

Treatment of Infections:

A study highlighted thymol's ability to significantly reduce gene expression related to biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment for infections caused by this pathogen . -

Cancer Therapy:

Research into thymol derivatives has shown their effectiveness in inhibiting tumor growth in vitro, warranting further investigation into their use in cancer therapies . -

Environmental Applications:

This compound has been explored for its adsorptive properties in removing pollutants from aqueous solutions, demonstrating its versatility beyond biomedical applications .

Eigenschaften

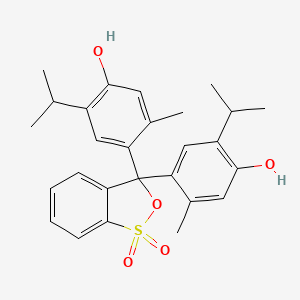

IUPAC Name |

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-21-2 (mono-hydrochloride salt) | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058800 | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Thymol blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-61-9 | |

| Record name | Thymol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.